![molecular formula C9H11NO4 B574267 2-Amino-5-ethoxy-4-hydroxybenzoic acid CAS No. 164161-22-2](/img/structure/B574267.png)
2-Amino-5-ethoxy-4-hydroxybenzoic acid
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Description
2-Amino-5-ethoxy-4-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research has indicated that derivatives of 2-amino-5-ethoxy-4-hydroxybenzoic acid exhibit significant analgesic activity. In particular, studies have shown that certain derivatives can effectively bind to cyclooxygenase-2 (COX-2) receptors, which are crucial in pain and inflammation pathways. In silico studies have demonstrated enhanced bioavailability and binding affinity compared to traditional analgesics like acetaminophen .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies utilizing animal models have shown that it can significantly reduce edema formation induced by inflammatory agents such as carrageenan and croton oil. This positions this compound as a potential candidate for treating inflammatory conditions .
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical drugs. For instance, it is a precursor for the synthesis of mosapride citrate, a medication used to treat gastrointestinal disorders. The synthesis involves several steps including acetylation, ethylation, chlorination, and hydrolysis, demonstrating its utility in complex organic synthesis .
Material Science Applications
Polymer Chemistry
this compound has been explored for its potential use in polymer chemistry. Its hydroxyl groups can participate in hydrogen bonding, which may enhance the thermal and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in the development of biocompatible materials for medical devices .
Case Study 1: Analgesic Activity
A study conducted on the analgesic effects of 5-acetamido derivatives of this compound revealed that these compounds exhibited central and peripheral analgesic activities in various animal models. The results indicated that these derivatives were more effective than traditional analgesics at comparable doses .
Case Study 2: Synthesis Methodology
A patent describes a novel synthesis method for producing 2-amino-5-chloro-4-hydroxybenzoic acid from para-aminosalicylic acid using a series of reactions that optimize yield and reduce environmental impact. This method highlights the compound's relevance in industrial applications where efficiency and sustainability are paramount .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Analgesic Properties | Binding affinity to COX-2 receptors | Enhanced bioavailability compared to acetaminophen |
Anti-inflammatory Effects | Reduction of edema in animal models | Significant reduction in inflammation markers |
Pharmaceutical Intermediates | Synthesis route for mosapride citrate | Efficient multi-step synthesis with high yield |
Material Science | Potential use in biocompatible polymers | Improved thermal and mechanical properties |
Properties
CAS No. |
164161-22-2 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 |
IUPAC Name |
2-amino-5-ethoxy-4-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,11H,2,10H2,1H3,(H,12,13) |
InChI Key |
WVNKZFOOVQOVOS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)N)O |
Synonyms |
Benzoic acid, 2-amino-5-ethoxy-4-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.